3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione is a complex organic compound classified within the purine family. Its systematic name reflects its structural components, which include a purine base with various substituents that contribute to its biological activity. This compound is notable for its potential therapeutic applications, particularly in the modulation of enzymatic activities and as a pharmaceutical agent.
The compound is derived from purine-2,6-diones, which are known to exhibit various biological activities, including inhibition of specific enzymes such as dipeptidyl peptidase IV (DPP-IV). The synthesis and characterization of this compound have been documented in various scientific studies and patents, illustrating its relevance in medicinal chemistry and drug development .
3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione can be classified as:
The synthesis of 3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione typically involves multi-step organic reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques like chromatography may be employed for purification.
The molecular structure of 3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione is characterized by:
3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione can participate in several chemical reactions:
These reactions are typically studied under controlled laboratory conditions to determine their kinetics and mechanisms. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used for characterization.
The mechanism of action for 3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione primarily involves its interaction with specific enzymes:
Studies indicate that compounds similar to this one can significantly affect glucose metabolism and insulin sensitivity, making them valuable in diabetes management .
Characterization through techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) provides insights into thermal stability and phase transitions.
3-Methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione has several potential applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural modifications in enhancing biological activity and therapeutic efficacy .
The synthesis of 3-methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione (C₁₇H₁₉N₅O₃) requires sequential functionalization of the purine core at positions 3, 7, and 8. The foundational strategy involves constructing the xanthine (purine-2,6-dione) core followed by regioselective substitutions. The molecular architecture is confirmed by SMILES notation: CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCOC3=CC=CC=C3
[4]. A critical step involves generating the N-7 phenoxyethyl chain prior to introducing the 8-allylamino group, as the reactivity at N-7 is higher than at C-8 under basic conditions. The 3-methyl group is typically installed early using dimethyl sulfate or methyl iodide under controlled pH to prevent quaternization [6] [10]. Advanced intermediates often incorporate protective groups like tert-butoxycarbonyl (Boc) for amines or acetals for carbonyls, which are cleaved under mild acidic conditions post-functionalization [10]. Purification typically combines silica gel chromatography with recrystallization from ethanol/water mixtures to achieve >95% HPLC purity [5].
Table 1: Key Synthetic Intermediates for Target Compound Synthesis
Intermediate | Function | Typical Yield (%) | Characterization |
---|---|---|---|
3-Methylxanthine | Core scaffold | 75-82 | ¹H NMR (DMSO-d6): δ 3.42 (s, 3H) |
7-(2-Phenoxyethyl)-3-methylxanthine | N-Alkylated precursor | 68-75 | ESI-MS m/z 301.2 [M+H]⁺ |
8-Chloro-7-(2-phenoxyethyl)-3-methylxanthine | C-8 activated species | 60-67 | ¹³C NMR (CDCl3): δ 151.8 (C8) |
N-7 alkylation employs Williamson ether synthesis, where 3-methylxanthine is deprotonated with K₂CO₃ in anhydrous DMF, followed by reaction with 2-bromoethyl phenyl ether at 60°C. This yields the 7-(2-phenoxyethyl) intermediate with regioselectivity >98%, confirmed by absence of N-9 alkylation products [6]. C-8 amination necessitates electrophilic activation at C-8. Chlorination using POCl₃/PCl₅ at 110°C generates 8-chloropurine, which undergoes nucleophilic displacement with allylamine in THF at 25°C. The reaction achieves 85% conversion within 4 hours, with catalyst-free conditions preventing allyl group isomerization [5] [6]. N-3 methylation is optimally performed pre-alkylation using CH₃I in NaOH/ice bath conditions (0-5°C) to suppress over-alkylation. This step-wise approach—methylation → N-7 alkylation → C-8 amination—proves superior to alternative sequences in minimizing byproducts (<5%) [6] [10].
Palladium-catalyzed reactions enable late-stage diversification but show limited applicability for the target compound’s direct synthesis. Suzuki-Miyaura coupling is feasible at C-8 prior to amination; however, the 8-allylamino group necessitates protected derivatives. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems achieves 70-78% yield for 8-aminopurines when coupling aryl bromides, but this method is inefficient for aliphatic amines like allylamine due to β-hydride elimination . For this compound, nucleophilic aromatic substitution (SNAr) outperforms transition metal catalysis: allylamine reacts with 8-chloropurine derivatives in DMF at 90°C without catalysts, giving 82% isolated yield. Microwave-assisted SNAr (120°C, 30 min) further enhances conversion to >95% while suppressing hydrolysis byproducts [5] . Copper(I)-mediated amination (CuI/1,10-phenanthroline) was tested but offered no advantage over uncatalyzed SNAr for allylamine .
Table 2: Catalytic Systems Evaluated for C-8 Functionalization
Catalyst System | Reaction Type | Applicability to Target | Yield (%) | Key Limitation |
---|---|---|---|---|
Pd(OAc)₂/XPhos | Buchwald-Hartwig | Low | <20% | Allylamine decomposition |
CuI/1,10-phenanthroline | Ullmann-type | Moderate | 65% | Requires stoichiometric Cs₂CO₃ |
None (SNAr) | Nucleophilic substitution | High | 82-95% | Requires 8-chloro precursor |
Solvent polarity critically influences both N-7 alkylation and C-8 amination efficiency. For N-alkylation, polar aprotic solvents (DMF, DMSO) give higher conversions (92-95%) than protic solvents (EtOH: 75%, H₂O: 68%) due to superior xanthinate salt solvation. However, DMSO promotes over-alkylation at N-3/N-9 when excess alkylating agent is used [7]. C-8 amination achieves optimal results in anhydrous DMF at 90°C, with allylamine acting as both nucleophile and base. Water content >2% causes competitive hydrolysis to 8-oxopurine, reducing yields by 25-30% [5]. Temperature optimization reveals that N-7 alkylation proceeds fastest at 60-65°C (0.5-1 hour completion), while C-8 amination requires 90-100°C for 4 hours. Microwave irradiation reduces amination time to 30 minutes at 120°C with 18-crown-6 as phase-transfer catalyst, improving yield to 94% [7]. Post-reaction purification uses pH-controlled crystallization: acidification to pH 5-6 with acetic acid precipitates the product, while impurities remain soluble. This replaces costlier chromatography, enabling multigram synthesis (≥50g) with consistent purity (99.2-99.8% by HPLC) [5] [7].
Table 3: Solvent and Temperature Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
N-3 Methylation | Water/NaOH | 0-5 | 2 | 89 | <1 (3,7-dimethyl isomer) |
N-7 Alkylation | Anhydrous DMF | 60-65 | 1 | 95 | 3 (N-9 alkylated) |
C-8 Amination | Anhydrous DMF | 90 | 4 | 82 | 8 (8-hydroxy byproduct) |
C-8 Amination (microwave) | DMF/18-crown-6 | 120 | 0.5 | 94 | 3 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9